2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile 2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Brand Name: Vulcanchem
CAS No.: 439108-32-4
VCID: VC7023645
InChI: InChI=1S/C20H14N4/c1-14-7-9-16(10-8-14)19-22-20-18(13-21)17(11-12-24(20)23-19)15-5-3-2-4-6-15/h2-12H,1H3
SMILES: CC1=CC=C(C=C1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=CC=C4
Molecular Formula: C20H14N4
Molecular Weight: 310.36

2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

CAS No.: 439108-32-4

Cat. No.: VC7023645

Molecular Formula: C20H14N4

Molecular Weight: 310.36

* For research use only. Not for human or veterinary use.

2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile - 439108-32-4

Specification

CAS No. 439108-32-4
Molecular Formula C20H14N4
Molecular Weight 310.36
IUPAC Name 2-(4-methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Standard InChI InChI=1S/C20H14N4/c1-14-7-9-16(10-8-14)19-22-20-18(13-21)17(11-12-24(20)23-19)15-5-3-2-4-6-15/h2-12H,1H3
Standard InChI Key BNDMBBJMHCGMJE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=CC=C4

Introduction

Molecular Characteristics and Structural Features

Chemical Identity and Physicochemical Properties

The compound’s IUPAC name, 2-(4-methylphenyl)-7-phenyl- triazolo[1,5-a]pyridine-8-carbonitrile, delineates its substitution pattern: a 4-methylphenyl group at position 2, a phenyl group at position 7, and a carbonitrile moiety at position 8. Key identifiers include:

PropertyValue
CAS No.439108-32-4
Molecular FormulaC₂₀H₁₄N₄
Molecular Weight310.36 g/mol
SMILESCC1=CC=C(C=C1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=CC=C4
InChI KeyBNDMBBJMHCGMJE-UHFFFAOYSA-N

The carbonitrile group (-C≡N) at position 8 introduces polarity, potentially enhancing solubility in polar aprotic solvents, though experimental solubility data remain undocumented. The planar triazolo-pyridine core facilitates π-π stacking interactions, a feature exploited in materials science for organic semiconductors or light-emitting diodes .

Comparative Analysis with Structural Analogs

Comparisons with related compounds highlight the impact of substituents on physicochemical properties:

  • 5-Methyl-2-phenyl- triazolo[1,5-a]pyridine (CAS 4931-29-7):

    • Molecular Formula: C₁₃H₁₁N₃

    • Molecular Weight: 209.25 g/mol

    • Lacks the 8-carbonitrile and 7-phenyl groups, resulting in reduced steric bulk and polarity .

  • 7-Amino-2-(4-methylphenyl) triazolo[1,5-a]pyrimidine-6-carbonitrile (Y020-2920):

    • Molecular Formula: C₁₃H₁₀N₆

    • Features a pyrimidine ring instead of pyridine, with an amino group enhancing hydrogen-bonding capacity .

These analogs underscore how substituent variation modulates electronic properties and bioactivity.

Synthesis and Reaction Pathways

Plausible Synthetic Routes

While no explicit synthesis for 2-(4-Methylphenyl)-7-phenyl- triazolo[1,5-a]pyridine-8-carbonitrile is documented, methodologies for analogous triazolopyridines suggest a multi-step approach:

  • Enaminonitrile Precursor Formation:
    Enaminonitriles, synthesized via condensation of acetonitrile derivatives with amines, serve as key intermediates. For example, microwave-assisted reactions between enaminonitriles and benzohydrazides yield triazolopyridines in 50–94% yields under catalyst-free conditions .

  • Cyclization and Functionalization:
    A transamidation step between the enaminonitrile and a substituted phenylhydrazine could form the triazole ring, followed by nucleophilic addition of a cyanide source to introduce the carbonitrile group. Microwave irradiation (e.g., 100–150°C, 1–3 hours) accelerates these steps, minimizing side reactions .

  • Purification and Characterization:
    Column chromatography or recrystallization isolates the product, with structural confirmation via NMR, HRMS, and X-ray crystallography (if applicable).

Optimization Challenges

The steric bulk of the 4-methylphenyl and phenyl groups may hinder cyclization, necessitating elevated temperatures or prolonged reaction times. Solvent selection also impacts yield; toluene and chlorobenzene outperform DMF or ACN in similar reactions .

Future Research Directions

  • Synthetic Methodology Development:

    • Optimize microwave-assisted protocols to reduce reaction time (<1 hour) and improve yields (>90%) .

    • Explore photocatalytic or electrochemical approaches for greener synthesis.

  • Biological Screening:

    • Prioritize assays for kinase inhibition (e.g., ALK, EGFR) and antimicrobial activity.

    • Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, A549).

  • Structure-Activity Relationship (SAR) Studies:

    • Modify substituents at positions 2, 7, and 8 to assess impact on bioactivity.

    • Introduce solubilizing groups (e.g., -OH, -NH₂) to enhance pharmacokinetics.

  • Materials Characterization:

    • Measure charge carrier mobility in thin-film transistors.

    • Determine HOMO/LUMO levels via cyclic voltammetry.

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